8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is an organic compound that appears as a clear colorless to yellowish liquid . It’s used in the synthesis of other complex organic compounds .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O .Physical and Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . Its refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .Scientific Research Applications
Synthesis and Pharmacological Evaluation
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their pharmacological properties. For example, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity, though none exhibited central nervous system activity (Brubaker & Colley, 1986).
Structural Studies
Richter et al. (2022) conducted a structural study on a compound containing a 1,4-dioxa-8-azaspiro[4.5]decane side chain, providing insights into its conformation and bonding characteristics (Richter et al., 2022).
Tumor Imaging Applications
Xie et al. (2015) synthesized and evaluated 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands, suggesting their potential use in tumor imaging (Xie et al., 2015).
Nonlinear Optical Material Development
Kagawa et al. (1994) and Sagawa et al. (1993) explored 1,4-dioxa-8-azaspiro[4.5]decane derivatives for nonlinear optical devices, highlighting their potential in frequency doublers for laser diodes (Kagawa et al., 1994); (Sagawa et al., 1993).
Antibacterial Evaluation
Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, including 1,4-dioxa-8-azaspiro[4.5]decane compounds, and evaluated their antibacterial activity, finding significant efficacy against various bacterial species (Natarajan et al., 2021).
Mass Spectrometric Studies
Solomons (1982) conducted a mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane, providing insights into its fragmentation patterns and mechanisms (Solomons, 1982).
Pollutant Removal
Akceylan et al. (2009) synthesized a Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane for pollutant removal, particularly effective in sorbing carcinogenic azo dyes (Akceylan et al., 2009).
Growth-Regulating Activity
Sharifkanov et al. (2001) synthesized a derivative of 1,4-dioxa-8-azaspiro[4.5]decane with growth-regulating activity, highlighting its potential in agricultural applications (Sharifkanov et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14/h1-5H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMQMAEEUONRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236974 | |
Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37943-54-7 | |
Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37943-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzyl-1,4-dioxa-8-azaspiro(4.5)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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